molecular formula C14H17BrO B7861974 4-Bromophenyl cycloheptyl ketone

4-Bromophenyl cycloheptyl ketone

Cat. No.: B7861974
M. Wt: 281.19 g/mol
InChI Key: AETBCQZALVDNEO-UHFFFAOYSA-N
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Description

4-Bromophenyl cycloheptyl ketone is an organic compound with the molecular formula C14H17BrO It is characterized by a bromine atom attached to a phenyl ring, which is further connected to a cycloheptyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenyl cycloheptyl ketone typically involves the bromination of phenyl cycloheptyl ketone. One common method is the Friedel-Crafts acylation reaction, where cycloheptanone is reacted with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromophenyl cycloheptyl ketone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide can replace the bromine with a methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: 4-Bromobenzoic acid.

    Reduction: 4-Bromophenyl cycloheptyl alcohol.

    Substitution: 4-Methoxyphenyl cycloheptyl ketone.

Scientific Research Applications

4-Bromophenyl cycloheptyl ketone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromophenyl cycloheptyl ketone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the ketone group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to changes in biological pathways.

Comparison with Similar Compounds

    4-Bromophenyl cyclopentyl ketone: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.

    4-Bromophenyl cyclohexyl ketone: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    4-Chlorophenyl cycloheptyl ketone: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: 4-Bromophenyl cycloheptyl ketone is unique due to the presence of the cycloheptyl group, which imparts different steric and electronic properties compared to its cyclopentyl and cyclohexyl analogs. The bromine atom also provides distinct reactivity compared to other halogens like chlorine.

Properties

IUPAC Name

(4-bromophenyl)-cycloheptylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO/c15-13-9-7-12(8-10-13)14(16)11-5-3-1-2-4-6-11/h7-11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETBCQZALVDNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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